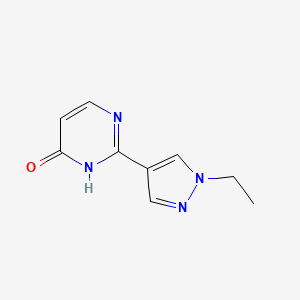
2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that contains both pyrazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of nitrogen atoms in the rings contributes to the compound’s reactivity and potential for forming hydrogen bonds, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the cyclocondensation of appropriate hydrazines with ethyl acetoacetate, followed by reaction with aromatic aldehydes. This method allows for the formation of the pyrazole ring, which is then fused with the pyrimidine ring . Another method involves ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of new pharmaceuticals, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar structure but has different biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with distinct properties and uses.
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-2-13-6-7(5-11-13)9-10-4-3-8(14)12-9/h3-6H,2H2,1H3,(H,10,12,14) |
InChI Key |
NDQNRPYVNCFNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


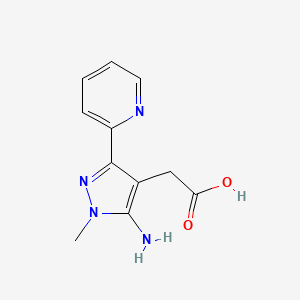
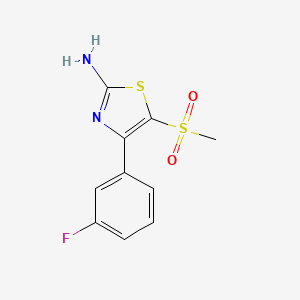

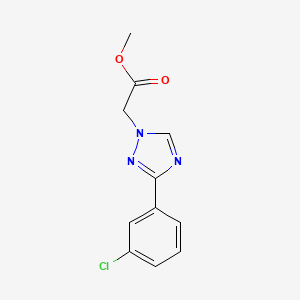
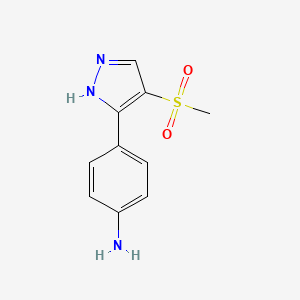
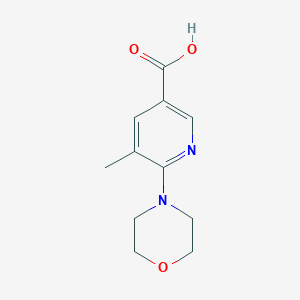
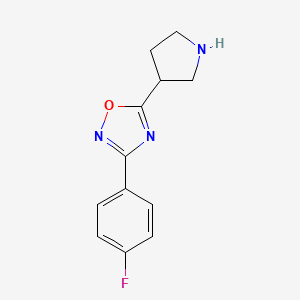
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)
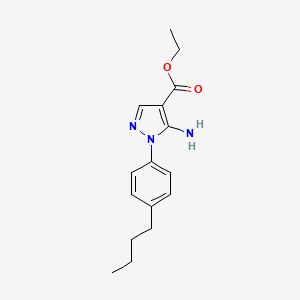
![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)

